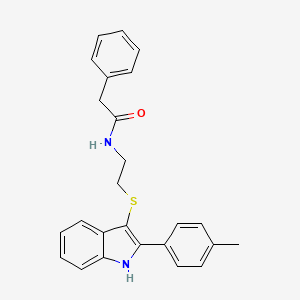
4,4'-(1,2-ジフェニルエテン-1,2-ジイル)ジ安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C28H20O4 and a molecular weight of 420.46 g/mol . It is a solid substance that is often used in scientific research due to its unique properties, including its ability to exhibit aggregation-induced emission (AIE) .
科学的研究の応用
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in biological imaging due to its fluorescent properties.
Medicine: Research is being conducted to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
Target of Action
It is known to be used as an aggregation-induced emission (aie) dye for esterification with hydroxyl and amino groups .
Mode of Action
Its prominent aggregation-induced emission (aie) feature suggests that it may interact with its targets through a mechanism involving aggregation .
Biochemical Pathways
Its use as an aie dye suggests that it may play a role in fluorescence-based detection systems .
Result of Action
It has been used in the synthesis of a luminescent metal–organic framework (lmof) for efficient detection of nitro-containing explosives and antibiotics in aqueous media .
Action Environment
It is known that the compound is thermally stable, water stable, and highly emissive .
生化学分析
Biochemical Properties
It is known that the compound exhibits aggregation-induced emission (AIE), which suggests that it may interact with various biomolecules in a unique manner .
Molecular Mechanism
Its aggregation-induced emission (AIE) property suggests that it may interact with biomolecules in a unique way .
Temporal Effects in Laboratory Settings
It is known that the compound is thermally stable, water stable, and highly emissive .
準備方法
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid typically involves organic synthesis techniques. One common method includes the reaction of benzaldehyde with diphenylethylene lithium to produce the desired compound[2][2]. The specific reaction conditions, such as temperature and solvents, can vary depending on the experimental design[2][2]. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has similar structural features but different functional groups.
1,1,2,2-Tetraphenylethylene: Another compound with a similar core structure but different substituents.
Biphenyl-4,4’-dicarboxylic acid: Shares some structural similarities but has different chemical properties.
The uniqueness of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid lies in its specific functional groups and its ability to exhibit AIE, which is not commonly found in other similar compounds .
特性
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)/b26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUYJXPONEHGK-OCEACIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C(=O)O)/C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2546328.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2546329.png)




![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)
![4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2546341.png)

![(4E)-4-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}imino)-6-fluoro-4H-chromene-3-carbaldehyde](/img/structure/B2546345.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)

